2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a benzothiazepin-4-one derivative featuring a 1,5-benzothiazepine core substituted with a 3,4-dimethoxyphenyl group at position 2, an acetamide-linked 3-methoxyphenyl group at position 5, and a ketone at position 2. Its molecular formula is C₂₈H₂₇N₂O₅S, with an average molecular weight of 515.6 g/mol (calculated from structural data).
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-19-8-6-7-18(14-19)27-25(29)16-28-20-9-4-5-10-23(20)34-24(15-26(28)30)17-11-12-21(32-2)22(13-17)33-3/h4-14,24H,15-16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDYVGKXBILJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazepine core, followed by the introduction of the methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
Cardiovascular Effects
Benzothiazepines are known for their cardiovascular effects. The parent compound of this derivative, diltiazem, is widely used in treating hypertension and angina pectoris. The structure of the compound suggests it may exhibit similar calcium channel-blocking properties. Studies have indicated that modifications to the benzothiazepine core can enhance its efficacy in managing cardiac conditions by improving vasodilation and reducing heart rate.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of benzothiazepine derivatives. The compound's ability to interact with various cellular pathways may inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that related compounds can affect cell cycle progression and promote programmed cell death in specific cancer lines.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzothiazepines. Preclinical studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Benzothiazepine derivatives have demonstrated antimicrobial properties against a range of pathogens. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within bacteria and fungi.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues within the Benzothiazepine Class
Diltiazem Hydrochloride
- Structure: (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride .
- Key Differences: Diltiazem has a 4-methoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target compound). It includes a dimethylaminoethyl side chain (absent in the target compound). The acetoxy group at position 3 contrasts with the N-(3-methoxyphenyl)acetamide moiety in the target compound.
- Pharmacological Impact: Diltiazem’s dimethylaminoethyl group is critical for calcium channel blockade, while the absence of this moiety in the target compound may shift its mechanism or potency .
Diltiazem Impurities (EP)
- Impurity B : (2S,3S)-2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate lacks the side chain at position 5, reducing its pharmacological activity .
- Impurity D: Features a methylaminoethyl group instead of dimethylaminoethyl, demonstrating how minor substitutions alter metabolic stability .
Non-Benzothiazepine Calcium Channel Blockers
Verapamil
- Structure: 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile .
- Comparison :
Pharmacological and Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Role |
|---|---|---|---|---|
| Target Compound | C₂₈H₂₇N₂O₅S | 515.6 | 3,4-Dimethoxyphenyl, N-(3-methoxyphenyl)acetamide | Undefined (structural analog of diltiazem) |
| Diltiazem Hydrochloride | C₂₂H₂₆N₂O₄S·HCl | 450.98 | 4-Methoxyphenyl, dimethylaminoethyl | Calcium channel blocker |
| Verapamil | C₂₆H₃₆N₂O₄·HCl | 477.05 | 3,4-Dimethoxyphenyl, nitrile | Calcium channel blocker |
| Diltiazem Impurity D | C₂₁H₂₄N₂O₄S·HCl | 436.95 | Methylaminoethyl | Inactive metabolite |
Key Research Findings
- Acetamide vs. Ester Linkage : The N-(3-methoxyphenyl)acetamide group could reduce hydrolysis susceptibility relative to diltiazem’s ester, improving metabolic stability .
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methoxyphenyl)acetamide is a member of the benzothiazepine class of compounds, known for their diverse biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a benzothiazepine core, which is characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The presence of methoxy groups and an acetamide moiety enhances its biological activity.
Chemical Formula
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 378.46 g/mol
Biological Activity Overview
Benzothiazepines have been extensively studied for their pharmacological properties. This specific compound exhibits several biological activities:
- Anticancer Activity : Research indicates that benzothiazepines can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The presence of the dimethoxyphenyl group may enhance these effects by improving lipophilicity and receptor binding affinity .
- Cardiovascular Effects : Similar to other benzothiazepines like diltiazem, this compound may exhibit calcium channel blocking properties, which can lead to vasodilation and reduced cardiac workload. This makes it a potential candidate for treating hypertension and angina pectoris .
- Neuropharmacological Effects : Some studies suggest that benzothiazepines may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds within the benzothiazepine class:
- Antitumor Studies : A study published in Medicinal Chemistry highlighted that derivatives of benzothiazepines showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
- Cardiovascular Studies : Research demonstrated that benzothiazepine derivatives effectively reduced blood pressure in hypertensive animal models. The studies indicated that these compounds could be developed into new antihypertensive agents .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Cardiovascular | Calcium channel blockade leading to vasodilation | |
| Neuropharmacological | Potential neuroprotective effects |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications on the benzothiazepine ring system and the substituents on the aromatic rings can significantly influence its pharmacological profile.
- Methoxy Substituents : The presence of methoxy groups is known to enhance lipophilicity and improve bioavailability.
- Acetamide Moiety : This functional group may facilitate interactions with biological targets such as enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
